Chlorodiphenylmethane

Catalog No.
S523518
CAS No.
90-99-3
M.F
C13H11Cl
M. Wt
202.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiphenylmethane

CAS Number

90-99-3

Product Name

Chlorodiphenylmethane

IUPAC Name

[chloro(phenyl)methyl]benzene

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

ZDVDCDLBOLSVGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl

Solubility

Soluble in DMSO

Synonyms

Chlorodiphenylmethane; AI3-11230; AI3 11230; AI311230

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl

Description

The exact mass of the compound Chlorodiphenylmethane is 202.0549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76584. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Precursor for Organic Synthesis

One area of exploration involves Chlorodiphenylmethane as a starting material for the synthesis of more complex organic molecules. The presence of a reactive chlorine atom and two phenyl groups makes it a candidate for various organic transformations. For instance, a study published in the journal ResearchGate investigated the ability of Gallium/Nitrogen Lewis pairs to remove the chloride group from Chlorodiphenylmethane, forming diphenylcarbene as an intermediate. This intermediate can then participate in further reactions to create various organic products [].

Research on Chemical Reactions

Another research area involves using Chlorodiphenylmethane to study specific chemical reactions. For example, a scientific paper referenced on GlpBio explores the dehydrochlorination reaction (removal of a hydrogen and chlorine atom) using Chlorodiphenylmethane in the presence of Gallium/Nitrogen Lewis pairs []. This research helps scientists understand the mechanisms and potential applications of such reactions.

Limited Availability of Research

Safety Considerations

Research involving Chlorodiphenylmethane should prioritize safety due to its potential health risks. It is classified as a corrosive and skin irritant [].

Chlorodiphenylmethane is an organic compound with the molecular formula C₁₃H₁₁Cl and a molecular weight of 202.68 g/mol. It appears as a clear, colorless to yellow liquid with a melting point of 15-17 °C and a boiling point of 140 °C at 3 mm Hg . This compound is primarily synthesized through the radical substitution reaction between diphenylmethane and chlorine gas, which introduces a chlorine atom into the diphenylmethane structure .

Chlorodiphenylmethane is classified as a hazardous material due to the following reasons:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation and inflammation [].
  • Suspected carcinogen: Limited data suggests potential carcinogenic properties, requiring careful handling [].
, including:

  • Dechlorination Reactions: Under alkaline conditions, it can react with hydroxyl groups from alcohols, leading to the removal of a chlorine atom .
  • Radical Polymerization: It serves as an initiator in controlled radical polymerization processes, particularly in styrene polymerization catalyzed by ionic iron complexes .
  • Transmetalation Reactions: It can participate in transmetalation reactions when treated with specific metal halides, such as aluminum chloride .

Chlorodiphenylmethane is synthesized through:

  • Radical Substitution: The primary method involves the reaction of diphenylmethane with chlorine gas in the presence of heat or light to facilitate radical formation.
  • Purification Techniques: After synthesis, purification methods such as distillation or recrystallization may be employed to obtain a pure product .

Chlorodiphenylmethane has several applications:

  • Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds, notably diphenhydramine and other antihistamines .
  • Polymer Chemistry: It acts as an initiator in the polymerization of styrene and other monomers, contributing to the development of various polymer materials .
  • Chemical Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of more complex molecules .

Interaction studies involving chlorodiphenylmethane primarily focus on its reactivity with other chemical species rather than biological interactions. Notable interactions include:

  • Reactivity with Alcohols: Chlorodiphenylmethane can react with alcohols under basic conditions to undergo dechlorination .
  • Metal Halide Interactions: Its reactivity with metal halides such as aluminum chloride indicates potential applications in organometallic chemistry .

Chlorodiphenylmethane shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
DiphenylmethaneC₁₄H₁₂No chlorine; used as a solvent and intermediate
Benzhydryl chlorideC₁₃H₁₁ClA derivative used specifically in pharmaceuticals
Trichloromethane (Chloroform)CHCl₃More chlorinated; widely used as a solvent
DichlorodiphenylmethaneC₁₂H₉Cl₂Contains two chlorine atoms; higher reactivity

Chlorodiphenylmethane's unique structure allows it to serve specific roles in chemical synthesis and pharmaceutical applications that differ from those of its analogs. Its ability to participate in radical reactions and serve as an intermediate makes it valuable in various industrial contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES

XLogP3

3.9

Exact Mass

202.0549

Boiling Point

173 °C @ 19 MM HG

Density

1.1398 @ 20 °C/4 °C

Appearance

Solid powder

Melting Point

20.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CN9N9AYV4B

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (10.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

90-99-3

Wikipedia

Chlorodiphenylmethane

General Manufacturing Information

Benzene, 1,1'-(chloromethylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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